Comprehensive Technical Guide on 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine: Properties, Reactivity, and Applications in Drug Discovery
Comprehensive Technical Guide on 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine: Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
The development of novel targeted therapeutics relies heavily on the utilization of privileged heterocyclic scaffolds. Among these, the imidazo[1,2-b]pyridazine core has emerged as a cornerstone in modern medicinal chemistry, originally synthesized in 1967[1]. This whitepaper provides an in-depth technical analysis of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine , a highly versatile bifunctional building block. Designed for senior researchers and drug development professionals, this guide bridges the gap between fundamental physicochemical properties and advanced synthetic applications, offering field-proven protocols and mechanistic insights to accelerate kinase inhibitor discovery.
Physicochemical Profiling and Structural Causality
Understanding the physical and chemical properties of a building block is the first step in designing robust synthetic routes. 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS: 1935286-88-6) features a fused bicyclic system containing three nitrogen atoms, which imparts unique electronic properties[2].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for analytical tracking and formulation[2].
| Parameter | Value | Analytical Relevance |
| CAS Number | 1935286-88-6 | Primary identifier for inventory and regulatory compliance. |
| Molecular Formula | C7H7BrN4 | Essential for High-Resolution Mass Spectrometry (HRMS) validation. |
| Molecular Weight | 227.06 g/mol | Used for stoichiometric calculations in cross-coupling. |
| SMILES | Brc1ccc2n(n1)c(N)c(n2)C | Required for in silico docking and cheminformatics. |
| Appearance | Off-white to pale yellow solid | Colorimetric indicator of oxidation or impurity. |
| Storage | 2-8°C, inert atmosphere, dark | Prevents oxidative degradation of the electron-rich amine[3]. |
Electronic Distribution and Reactivity Rationale
The reactivity of this molecule is governed by the electronic push-pull dynamics of its fused rings:
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The Pyridazine Ring (Electron-Deficient): The two adjacent nitrogen atoms withdraw electron density from the ring, making the C6-position highly electrophilic. The presence of the bromine atom at C6 creates an ideal, highly activated site for oxidative addition by Palladium(0) species.
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The Imidazole Ring (Electron-Rich): The fusion of the imidazole ring pushes electron density toward the exocyclic amine at the 3-position. This makes the N3-amine a competent nucleophile for acylation or reductive amination. However, the adjacent methyl group at C2 introduces significant steric hindrance, a critical variable that must be managed during protocol design.
Experimental Workflows & Methodologies
To harness the bifunctional nature of this scaffold, synthetic chemists typically employ an orthogonal functionalization strategy. The standard workflow prioritizes C6-functionalization prior to N3-amidation to avoid poisoning the palladium catalyst with complex amide coordinating groups.
Orthogonal functionalization workflow of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine.
Protocol 1: Regioselective C6 Suzuki-Miyaura Cross-Coupling
Objective: Arylation or alkylation of the C6 position while preserving the N3 primary amine.
Causality & Rationale: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the reductive elimination step, which is often rate-limiting in sterically demanding heterocycles. A biphasic solvent system (1,4-Dioxane/H₂O) is chosen to ensure the simultaneous solubility of the organic scaffold and the inorganic base (K₂CO₃).
Step-by-Step Methodology:
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Degassing: Sparge a mixture of 1,4-Dioxane and H₂O (4:1 v/v) with N₂ for 15 minutes. Self-validation: Failure to degas will result in visible palladium black precipitation (catalyst death) and high levels of protodeboronation of the boronic acid.
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Reagent Loading: To a Schlenk flask, add 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
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Catalyst Addition: Add the degassed solvent, followed by Pd(dppf)Cl₂ (0.05 eq) under a positive N₂ stream.
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Reaction Execution: Heat the mixture to 90°C. Monitor via LC-MS. The activated C6-bromide typically reaches full conversion within 4-6 hours.
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Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash twice with deionized water. Rationale: The aqueous wash effectively removes inorganic salts and residual boronic acid byproducts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Protocol 2: Sterically Hindered N3-Amidation
Objective: Acylation of the N3 exocyclic amine to form a stable amide linkage.
Causality & Rationale: The 3-amino group is structurally shielded by the adjacent 2-methyl group. Standard coupling reagents (like EDC/HOBt) often fail or require excessive reaction times. Therefore, HATU is mandated to rapidly form a highly reactive OAT active ester. DIPEA is selected as the base because its bulkiness prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
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Active Ester Formation: Dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Self-validation: A slight color change (usually to pale yellow) indicates successful active ester formation.
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Substrate Addition: Add the C6-substituted intermediate from Protocol 1 (1.0 eq) to the reaction mixture.
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Thermal Activation: Stir the reaction at 50°C. Rationale: Elevated thermal energy is required to overcome the steric repulsion between the incoming active ester and the 2-methyl group.
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Monitoring & Quenching: Monitor via LC-MS. Upon completion (typically 12-16 hours), quench the reaction with saturated aqueous NaHCO₃.
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Workup: Extract with EtOAc. Wash the organic layer extensively with a 5% aqueous LiCl solution (3x). Rationale: DMF is highly miscible with EtOAc; the LiCl wash alters the partition coefficient, effectively pulling DMF into the aqueous phase and preventing downstream purification failures.
Biological Relevance and Target Applications
The imidazo[1,2-b]pyridazine core is a highly privileged structure in the design of ATP-competitive kinase inhibitors[4]. Derivatives synthesized from 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine have demonstrated potent inhibitory effects against a wide array of targets, including BCL-ABL, VEGFR2, BTK, mTOR, and IRAK4[1].
In the context of immunology and oncology, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical node in the Toll-like receptor (TLR) signaling pathway. Imidazo[1,2-b]pyridazine derivatives act as Type I inhibitors, binding directly to the active conformation of the kinase hinge region.
Mechanism of Action for Imidazo[1,2-b]pyridazine-based IRAK4 Inhibitors.
By effectively halting the phosphorylation of IRAK1, these compounds prevent the downstream activation of TRAF6 and the subsequent nuclear translocation of NF-κB, thereby shutting down the production of pro-inflammatory cytokines such as TNF-α[1].
Conclusion
6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine is a highly strategic building block that offers predictable, orthogonal reactivity. By understanding the electronic causality of the electron-deficient pyridazine and the electron-rich imidazole, researchers can design robust synthetic pathways. Strict adherence to proper cross-coupling degassing techniques and the use of high-efficiency amidation reagents will ensure high yields and rapid progression of novel kinase inhibitors into preclinical development.
References
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Akkurt, B. "On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds". Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA), 2021. Available at:[Link]
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Wikimedia Foundation. "Imidazopyridazine". Wikipedia, The Free Encyclopedia. Available at:[Link]
